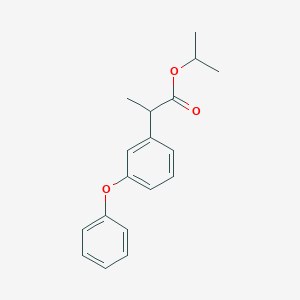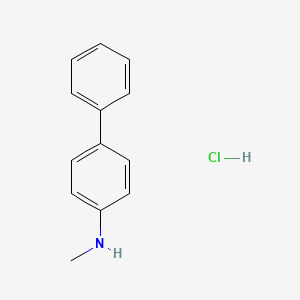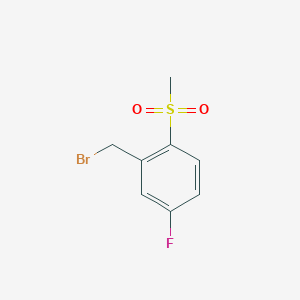
N-Carboxybenzyl Valbenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CarboxybenzylValbenazine is a compound of significant interest in the fields of chemistry and pharmacology. It is a derivative of valbenazine, which is known for its use in treating movement disorders such as tardive dyskinesia. The compound’s structure includes a carboxybenzyl group attached to the valbenazine molecule, which may influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CarboxybenzylValbenazine typically involves the protection of amine groups using carbamates, such as the carboxybenzyl (CBz) group. This protection is crucial for subsequent reactions and can be achieved under mild conditions using reagents like catalytic hydrogenation (Pd-C, H2) . The synthetic route may also involve the use of various solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-CarboxybenzylValbenazine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-CarboxybenzylValbenazine can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Palladium on carbon (Pd-C), hydrogen gas (H2).
Substitution: N-bromosuccinimide (NBS), carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
N-CarboxybenzylValbenazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of N-CarboxybenzylValbenazine is thought to involve the reversible inhibition of vesicular monoamine transporter 2 (VMAT2). This transporter regulates the uptake of monoamines from the cytoplasm into synaptic vesicles for storage and release. By inhibiting VMAT2, the compound reduces the release of dopamine, which is beneficial in treating conditions like tardive dyskinesia .
Comparaison Avec Des Composés Similaires
N-CarboxybenzylValbenazine can be compared to other VMAT2 inhibitors such as:
Valbenazine: The parent compound, used primarily for treating tardive dyskinesia.
Tetrabenazine: Another VMAT2 inhibitor with similar therapeutic applications but different pharmacokinetic properties.
Deutetrabenazine: A deuterated form of tetrabenazine, offering improved pharmacokinetics and reduced dosing frequency.
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications, highlighting the uniqueness of N-CarboxybenzylValbenazine in terms of its specific modifications and potential benefits.
Propriétés
Formule moléculaire |
C32H44N2O6 |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C32H44N2O6/c1-20(2)14-24-18-34-13-12-23-15-28(37-5)29(38-6)16-25(23)26(34)17-27(24)40-31(35)30(21(3)4)33-32(36)39-19-22-10-8-7-9-11-22/h7-11,15-16,20-21,24,26-27,30H,12-14,17-19H2,1-6H3,(H,33,36)/t24-,26-,27-,30+/m1/s1 |
Clé InChI |
OHTGPAMRDCCCFJ-KLCYUCRKSA-N |
SMILES isomérique |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)







